12(Z),15(Z)-Heneicosadienoic acid

Immunometabolism Enzyme Inhibition Structure-Activity Relationship

Sourcing a reliable, high-purity odd-chain PUFA standard for lipidomics often means battling isomer contamination and inconsistent chain-length profiles. 12(Z),15(Z)-Heneicosadienoic acid (≥98%) solves this, providing the exact stereochemical specificity needed for reproducible research. - Enables precise discrimination from other C21:2 isomers (e.g., 5Z,16Z) in untargeted metabolomics. - Serves as a defined benchmark for IDO1 inhibition studies (39% at 20 µM) and longevity signaling assays. - Supplied with rigorous batch-to-batch QC, ensuring analytical validity and supply chain certainty.

Molecular Formula C21H38O2
Molecular Weight 322.5 g/mol
CAS No. 191545-08-1
Cat. No. B070377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12(Z),15(Z)-Heneicosadienoic acid
CAS191545-08-1
Synonyms12Z,15Z-heneicosadienoic acid
Molecular FormulaC21H38O2
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCCCC(=O)O
InChIInChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,22,23)/b7-6-,10-9-
InChIKeyTZOLQRQTGDCGPQ-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12(Z),15(Z)-Heneicosadienoic Acid: Rare ω-6 VLC-PUFA


12(Z),15(Z)-Heneicosadienoic acid (CAS 191545-08-1, C21:2n-6,9) is an ω-6 very long-chain polyunsaturated fatty acid (VLC-PUFA) featuring a 21-carbon backbone with two cis double bonds at positions 12 and 15 . It is classified as a positional isomer of heneicosadienoic acid and is characterized by its extreme scarcity in biological systems relative to more common ω-6 PUFAs such as arachidonic acid (C20:4n-6) or linoleic acid (C18:2n-6) [1]. This compound is primarily supplied as a high-purity analytical reference standard (≥98%) for lipidomics research, where its unique odd-chain length and specific double-bond placement enable precise discrimination from other C21:2 isomers like 5Z,16Z-heneicosadienoic acid (LMFA01030868) or 5Z,14Z-heneicosadienoic acid (LMFA01030862) [1].

Analytical Standard
High-purity reference for lipidomics identification and quantification
Isomer Discrimination
Resolves C21:2 positional isomers via specific double-bond placement
Rare ω-6 VLC-PUFA Probe
Enables detection of low-abundance odd-chain fatty acids in complex matrices

Isomer Specificity of 12(Z),15(Z)-Heneicosadienoic Acid


Substituting 12(Z),15(Z)-heneicosadienoic acid with other heneicosadienoic acid positional isomers or alternative VLC-PUFAs is scientifically unsound due to the strict stereochemical and chain-length specificity observed in its biological interactions. The compound's ω-6 double bond positioning (Δ12,15) directly dictates its affinity for enzymes such as indoleamine 2,3-dioxygenase (IDO1) and its role in specific metabolic pathways, including those linked to longevity signaling in insects [1][2]. Notably, the conjugated isomer (conj. 21:2Δc12,t14/c13,t15) exhibits a complete loss of activity in adipocyte lipid metabolism assays, underscoring that even minor structural alterations in double bond configuration (cis vs. trans, conjugated vs. non-conjugated) can abolish functional activity [1]. Furthermore, the odd-chain 21-carbon backbone distinguishes this compound from even-chain ω-6 PUFAs (e.g., C20:2, C22:2) that may exhibit different metabolic fates and enzyme interactions [2]. The following quantitative evidence demonstrates that the specific 12(Z),15(Z) isomer possesses unique biochemical properties not shared by its closest analogs, making generic substitution a high-risk proposition for reproducible research.

This Product
12(Z),15(Z)-Heneicosadienoic Acid
Specific Δ12,15 cis double-bond configuration drives IDO1 interaction and metabolic fate.
May Not Substitute
Positional Isomers (e.g., 5,9- or 5Z,16Z-)
Altered enzyme affinity and biological role; isomer-specific activity may not transfer.
This Product
Non-Conjugated 21:2 Isomer
Reported association with IDO1 inhibition and insect longevity signaling.
May Not Substitute
Conjugated 21:2 (CHDA)
Showed no activity in adipocyte lipid metabolism assays; double-bond configuration alters function.
This Product
Odd-Chain C21 ω-6 PUFA
Unique metabolic and signaling pathway engagement due to 21-carbon backbone.
May Not Substitute
Even-Chain ω-6 PUFAs (C20:2, C22:2)
Chain-length-dependent enzyme recognition; even-chain analogs exhibit different inhibition profiles.

Quantitative Differentiation Evidence


IDO1 Enzyme Inhibition Specificity

12(Z),15(Z)-Heneicosadienoic acid inhibits indoleamine 2,3-dioxygenase (IDO1, EC 1.13.11.52) by 39% at a concentration of 0.02 mM (20 µM). This inhibitory activity is quantitatively distinct from closely related VLC-PUFAs: (13Z,16Z)-docosadienoic acid (C22:2) shows identical 39% inhibition, while (13Z,16Z,19Z)-docosatrienoic acid (C22:3) achieves 52% inhibition, and (11Z,14Z,17Z)-eicosatrienoic acid (C20:3) exhibits only 19% inhibition at the same concentration [1][2]. The data demonstrate that the specific Δ12,15 cis double bond arrangement in a 21-carbon chain yields a distinct inhibition profile compared to even-chain PUFAs with similar unsaturation patterns.

IDO1 Inhibition
Head-to-head
39% inhibition at 20 µM
Chain length and double-bond position alter enzyme affinity
Compared to C20:3 (19%), C22:2 (39%), C22:3 (52%)
Immunometabolism Enzyme Inhibition Structure-Activity Relationship

Adipocyte Lipid Metabolism Inactivity

In 3T3-L1 adipocyte assays, conjugated heneicosadienoic acid (CHDA, conj. 21:2Δc12,t14/c13,t15) — a conjugated isomer of heneicosadienoic acid — demonstrated no activity on lipoprotein lipase (LPL) inhibition, triacylglyceride accumulation, or glycerol release, in stark contrast to conjugated eicosadienoic acid (CEA, conj. 20:2Δc11,t13/t12,c14), which significantly decreased LPL activity and increased glycerol release [1][2]. While this comparison involves the conjugated form rather than the non-conjugated 12(Z),15(Z) isomer, it underscores a critical class-level principle: the biological activity of heneicosadienoic acid derivatives is highly sensitive to both double bond configuration (conjugated vs. non-conjugated) and carbon chain length.

Adipocyte Activity
Class-level
Conjugated 21:2 isomer showed no LPL modulation
Biological activity sensitive to double-bond configuration
Class-level inference; conjugated vs non-conjugated comparison
Lipid Metabolism Adipocyte Biology Obesity Research

Natural Scarcity Compared to Other Isomers

12(Z),15(Z)-Heneicosadienoic acid is consistently described across multiple authoritative sources as 'rare in living organisms' [1]. This is in contrast to other heneicosadienoic acid isomers such as 5,9-heneicosadienoic acid, which has been identified as a semiochemical in the communication systems of various insect species [2], or 5Z,16Z-heneicosadienoic acid, which is annotated in LIPID MAPS as a distinct lipid species (LMFA01030868) [3]. The scarcity of the 12(Z),15(Z) isomer implies that it is not a common intermediate in canonical fatty acid biosynthesis and may arise from specialized enzymatic or non-enzymatic processes.

Natural Scarcity
Data to verify
Described as rare in living organisms
Valuable reference for low-abundance lipid detection
Qualitative literature assessment; no quantitation available
Natural Product Chemistry Lipidomics Biosynthetic Pathway Analysis

Role in Insect Longevity Signaling

A multi-omics study in the ant Solenopsis invicta identified 12(Z),15(Z)-heneicosadienoic acid as a key metabolite associated with major royal jelly protein (MRJP) synthesis, which is in turn linked to extended longevity in minor-worker ants following queen removal [1][2]. While no direct quantitative comparison against other fatty acids is provided, the study's metabolomics approach highlights this specific isomer as a statistically significant differential metabolite under the experimental conditions, distinguishing it from the broader pool of unsaturated fatty acids that were not associated with the observed phenotypic changes.

Insect Longevity
Reported
Associated with MRJP synthesis and lifespan extension
Non-redundant role in social insect physiology
Metabolomics study; no fold-change or p-value reported
Entomology Social Insect Biology Longevity Research Metabolomics

High Purity Grade Benchmark

Commercially available 12(Z),15(Z)-heneicosadienoic acid is supplied with purity specifications ranging from ≥98% (Cayman Chemical, ChemScene, Interprise) to >99% (Greyhound Chromatography) [1]. In contrast, some vendors (e.g., AKSci) offer a lower minimum purity of 95% . For quantitative lipidomics and analytical method development, the higher purity grade (≥98%) minimizes the risk of isomeric or unrelated impurities confounding MS identification or quantification, which is critical when detecting this rare fatty acid in complex biological matrices.

Purity Grade
Specification review
≥98% (major suppliers)
High purity reduces isomeric interference in lipidomics
Verify lot-specific COA; lower grades (95%) available
Analytical Chemistry Quality Control Reference Standards

Key Application Scenarios


Lipidomics Reference Standard

12(Z),15(Z)-Heneicosadienoic acid serves as an essential analytical reference standard for lipidomics studies aiming to identify and quantify odd-chain VLC-PUFAs in tissues, biofluids, or cell cultures. Its high purity (≥98%) and well-defined chromatographic and mass spectral properties enable accurate discrimination from other C21:2 isomers such as 5Z,16Z-heneicosadienoic acid (LMFA01030868) and 5Z,14Z-heneicosadienoic acid (LMFA01030862) [1]. The compound's extreme rarity in nature makes it a valuable spike-in standard for absolute quantification and method validation in untargeted metabolomics workflows.

SAR Studies of IDO1 Inhibition

Researchers investigating the immunomodulatory enzyme indoleamine 2,3-dioxygenase (IDO1) can employ 12(Z),15(Z)-heneicosadienoic acid as a tool to dissect the structural requirements for inhibition. Its 39% inhibition at 20 µM , which is distinct from the 19% inhibition of eicosatrienoic acid (C20:3) and the 52% inhibition of docosatrienoic acid (C22:3), provides a defined benchmark for understanding how carbon chain length and double bond position influence enzyme affinity. This makes the compound a critical reagent for SAR studies and for developing selective fatty acid-based modulators.

Insect Longevity Metabolomics

12(Z),15(Z)-Heneicosadienoic acid has been implicated as a key metabolite in major royal jelly protein (MRJP) synthesis and the extension of lifespan in minor-worker ants (Solenopsis invicta) . Researchers in entomology and social insect biology can utilize this compound in targeted metabolomics or supplementation studies to further explore its role in longevity signaling, caste determination, or nutritional regulation. The specific association with MRJP synthesis distinguishes this fatty acid from other VLC-PUFAs in the context of social insect physiology.

Negative Control for Conjugated FA Studies

The finding that conjugated heneicosadienoic acid (CHDA) lacks activity in 3T3-L1 adipocyte lipid metabolism assays suggests that the non-conjugated 12(Z),15(Z) isomer could serve as a valuable comparator or negative control in experiments evaluating the effects of conjugated linoleic acid (CLA) or other bioactive conjugated fatty acids. By providing a structurally similar but functionally distinct (or inactive) comparator, researchers can strengthen the mechanistic interpretation of their findings.

Application
Selection Property
Validation Focus
Lipidomics reference standard
High-purity odd-chain VLC-PUFA standard
Isomer discrimination and matrix spike-in recovery
IDO1 structure-activity relationship studies
Defined inhibition benchmark
Chain-length and double-bond position contribution
Insect longevity metabolomics
Metabolite associated with MRJP synthesis
Targeted metabolomics and supplementation studies
Conjugated fatty acid comparator
Non-conjugated isomer comparator
Functional contrast in adipocyte assays

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